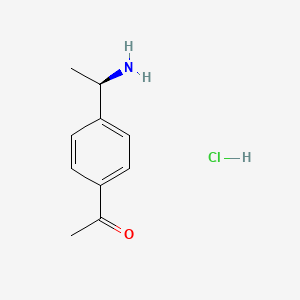

(r)-1-(4-(1-Aminoethyl)phenyl)ethanone hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-1-(4-(1-Aminoethyl)phenyl)ethanone hydrochloride is a chemical compound that has been widely studied for its potential use in scientific research. The compound is also known by the names 4-Aminomethylphenylacetone hydrochloride and PAA HCl. In

Applications De Recherche Scientifique

Chemical Chaperones and Proteostasis

Recent studies have explored the potential of certain compounds in maintaining proteostasis by acting as chemical chaperones, which prevent misfolded protein aggregation and alleviate endoplasmic reticulum (ER) stress. For instance, 4-Phenylbutyric acid (4-PBA), a low molecular weight chemical chaperone, has shown promising effects in various biological systems. Its properties enable it to support the correct folding of proteins within the ER, thus potentially alleviating various pathologies related to protein misfolding. This research could have implications for the study and application of related compounds, such as (R)-1-(4-(1-Aminoethyl)phenyl)ethanone hydrochloride, in maintaining cellular proteostasis and preventing diseases associated with protein misfolding (Kolb et al., 2015).

Advanced Oxidation Processes

The degradation of various compounds through advanced oxidation processes (AOPs) has been a focus of research, particularly in environmental science. A comprehensive review on the degradation pathways, by-products, and biotoxicity of common pharmaceuticals, including their interaction with AOPs, could provide insights into the potential environmental impact and degradation mechanisms of compounds like this compound. Understanding these processes is crucial for assessing the environmental persistence and safety of such chemicals (Qutob et al., 2022).

Hydrophilic Interaction Chromatography

The application of hydrophilic interaction chromatography (HILIC) for the separation of polar, weakly acidic or basic samples offers a valuable technique for the analysis of complex chemical compounds. HILIC's increasing popularity is attributed to its effectiveness in separating peptides, proteins, drugs, metabolites, and various natural compounds. This methodology could be relevant for the analysis and purification of this compound, especially given its polar nature (Jandera, 2011).

Botanical Properties and Ethnobotanical Applications

Exploring the ethanobotanical properties of unexplored plants reveals a wealth of knowledge on their medicinal uses. Compounds derived from these plants, including amino acids, proteins, lipids, and minerals, have various therapeutic properties. Such research can guide the exploration of this compound's potential applications in traditional and modern medicine, highlighting the importance of understanding the biological activities and applications of novel compounds (Thakre Rushikesh et al., 2016).

Synthesis and Photochemical Properties

The synthesis, acylation, and photochemical properties of hydroxycoumarins have been extensively reviewed, providing insights into the reactivity and applications of these compounds. Such reviews can inform future research on this compound, especially regarding its synthesis, potential modifications, and applications in various fields, including organic synthesis and medicinal chemistry (Yoda et al., 2019).

Propriétés

IUPAC Name |

1-[4-[(1R)-1-aminoethyl]phenyl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-7(11)9-3-5-10(6-4-9)8(2)12;/h3-7H,11H2,1-2H3;1H/t7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBZDKPYJQEXOV-OGFXRTJISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C(=O)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2941320.png)

![2-({1-[4-(Morpholin-4-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2941324.png)

![3-amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide hydrochloride](/img/structure/B2941331.png)

![2-[Methyl(7H-purin-6-yl)amino]-1-(4-prop-2-ynylpiperazin-1-yl)ethanone](/img/structure/B2941335.png)

![N-(3-chloro-4-methylphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2941336.png)